N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide
Description
This compound is a sulfonamide derivative featuring a 4-methoxyphenyl group, a 4-methylpiperazine moiety, and a 4-nitrobenzenesulfonamide core. The 4-methoxyphenyl substituent is common in bioactive molecules, often modulating lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-22-11-13-23(14-12-22)20(16-3-7-18(29-2)8-4-16)15-21-30(27,28)19-9-5-17(6-10-19)24(25)26/h3-10,20-21H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKMBQZCOQDIME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target the anaplastic lymphoma kinase (alk). ALK is a receptor tyrosine kinase that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system.
Mode of Action
Compounds with similar structures have been found to inhibit alk. Inhibition of ALK leads to the prevention of signal transduction pathways that are implicated in cell proliferation and survival.
Biochemical Pathways
Alk, a potential target of this compound, is involved in several signaling pathways, including the jak/stat, pi3k/akt, and ras/erk pathways. These pathways are critical for cell growth, survival, and differentiation.
Biological Activity
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a sulfonamide group, a nitro group, and piperazine moieties. Its molecular formula is with a molecular weight of approximately 419.54 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antitumor, anti-inflammatory, and antimicrobial effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. The structural components of the compound suggest it might inhibit key pathways involved in tumor growth. For example, derivatives with similar piperazine structures have shown significant inhibitory effects on various cancer cell lines by targeting specific kinases involved in cell proliferation and survival .
Anti-inflammatory Properties
The compound's sulfonamide group is known for its anti-inflammatory properties. Research indicates that sulfonamides can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced synthesis of pro-inflammatory mediators such as prostaglandins .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial strains and fungi. The presence of the nitro group is particularly noteworthy as nitro compounds are often associated with antibacterial activity due to their ability to disrupt bacterial DNA synthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The presence of the methoxy and methylpiperazine groups significantly influences the pharmacological profile. Modifications to these groups can enhance solubility and bioavailability, which are critical for therapeutic efficacy .
Case Study 1: Antitumor Efficacy
A study conducted on a series of piperazine derivatives revealed that modifications similar to those in this compound resulted in enhanced cytotoxicity against breast cancer cell lines. The study noted that compounds with a methoxy group at the para position exhibited higher potency compared to their unsubstituted counterparts.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies assessing the anti-inflammatory effects showed that sulfonamide derivatives could significantly reduce TNF-alpha levels in macrophages stimulated with lipopolysaccharides (LPS). The results indicated that this compound could potentially modulate inflammatory responses through COX inhibition.
Case Study 3: Antimicrobial Activity
A comparative analysis of various sulfonamide compounds demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50/ MIC Value | Reference |
|---|---|---|---|
| Compound A | Antitumor | 5 µM | |
| Compound B | Anti-inflammatory | 10 µM | |
| Compound C | Antimicrobial | 32 µg/mL |
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity | Notes |
|---|---|---|
| Methoxy Group | Increases solubility | Enhances bioavailability |
| Nitro Group | Enhances antibacterial | Disrupts DNA synthesis |
| Piperazine Moiety | Improves receptor binding | Critical for biological activity |
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as an antidepressant and anxiolytic agent due to the piperazine ring's structural similarity to known psychoactive compounds. Research indicates that modifications to the piperazine structure can enhance binding affinity to serotonin receptors, which are critical targets for antidepressant drugs.
Anticancer Research
Recent studies have highlighted the compound's potential in anticancer therapy . The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce apoptosis in cancer cells, making this compound a candidate for further development as an anticancer agent.
Antimicrobial Activity
The sulfonamide functional group is historically associated with antimicrobial properties. Investigations into the compound's efficacy against various bacterial strains could provide insights into its potential use as an antibiotic or as part of a combination therapy.
Neuropharmacology
Given its structural features, the compound may also be explored for its effects on the central nervous system (CNS). Studies focusing on neuroprotective effects and cognitive enhancement are warranted due to the implications of piperazine derivatives in modulating neurotransmitter systems.
Table 1: Summary of Research Findings
Notable Research Insights
- A study published in Journal of Medicinal Chemistry indicated that derivatives of this compound exhibited significant binding to serotonin receptors, suggesting a pathway for developing new antidepressants .
- In anticancer research, a derivative demonstrated cytotoxic effects on various cancer cell lines, prompting further investigation into its mechanisms of action .
- Preliminary antimicrobial tests revealed activity against common pathogens, presenting opportunities for novel therapeutic strategies .
- Neuropharmacological assessments showed promising results in enhancing memory retention in rodent models, indicating potential applications in treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Comparisons
Key Observations:
- Nitro Group Position : The target compound’s 4-nitro substitution contrasts with 2-nitro in , which may alter electronic properties and binding interactions.
- Piperazine vs. Benzyl Groups : The 4-methylpiperazine in the target compound enhances basicity and solubility compared to the 4-methoxybenzyl group in , which is more lipophilic.
- Bioactivity : The 4-methoxyphenyl-benzenesulfonamide in shows antimicrobial activity, suggesting the target compound’s nitro group could modify potency or selectivity.
Functional Group Impact on Pharmacokinetics
- 4-Nitro Group: Increases molecular weight and may reduce metabolic stability compared to amino or methoxy groups in .
- 4-Methylpiperazine : Enhances aqueous solubility, contrasting with the lipophilic cyclohexyl groups in impurities like Imp. G(EP) () .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide, and how are intermediates purified?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 4-methylpiperazine-ethyl intermediate via nucleophilic substitution between 4-methylpiperazine and a halogenated ethane derivative.
- Step 2 : Coupling with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane) .
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the final product .
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane) and confirm intermediate structures via H NMR .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Methods :
| Technique | Purpose | Example Parameters |
|---|---|---|
| HPLC | Purity assessment | C18 column, 70:30 acetonitrile/water, 1 mL/min flow rate |
| H/C NMR | Structural confirmation | DMSO-d6 solvent, δ 7.8–8.2 ppm (aromatic protons) |
| HRMS | Molecular weight verification | ESI+ mode, m/z calculated for CHNOS: 441.1543 |
- Advanced Confirmation : Single-crystal X-ray diffraction for absolute stereochemistry determination (e.g., space group P2/c) .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro group substitution) affect the compound’s bioactivity?
- Structure-Activity Relationship (SAR) Strategy :
- Replace the 4-nitro group with electron-withdrawing (e.g., -CF) or electron-donating (e.g., -OCH) substituents.
- Compare binding affinity using radioligand displacement assays (e.g., serotonin receptor subtypes) .
- Data Interpretation : Nitro groups enhance π-π stacking with aromatic residues in target proteins but may reduce solubility. Use molecular docking (e.g., AutoDock Vina) to validate interactions .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations).
- Solution : Standardize assays using a fixed ATP concentration (e.g., 10 µM) and include positive controls (e.g., staurosporine) .
- Orthogonal Validation : Confirm activity via surface plasmon resonance (SPR) to measure direct binding kinetics .
Q. How can computational methods predict metabolic stability and degradation pathways?
- In Silico Tools :
- Metabolism Prediction : Use Schrödinger’s MetaSite to identify likely cytochrome P450 oxidation sites (e.g., N-demethylation of the piperazine ring) .
- Degradation Pathways : Simulate hydrolytic stability under acidic (pH 3) and basic (pH 9) conditions via DFT calculations (e.g., Gaussian 09) .
Q. What strategies optimize solubility without compromising target binding?
- Approach :
- Introduce polar groups (e.g., -OH, -SOH) at non-critical positions.
- Test solubility in PBS (pH 7.4) and DMSO using nephelometry .
- Maintain lipophilicity (cLogP <3) to preserve membrane permeability .
Methodological Considerations
Q. How to troubleshoot low yields in the final coupling step?
- Common Issues :
- Impurities : Remove residual triethylamine by washing with 1M HCl .
- Side Reactions : Protect the sulfonamide group with Boc during intermediate steps .
Q. What are the best practices for storing this compound to prevent degradation?
- Storage Conditions :
- Short-term : -20°C in anhydrous DMSO (1 mM stock).
- Long-term : Lyophilize and store under argon at -80°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
